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Cat. No.: B15544211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PROTAC AR Degrader-8, also known as Compound NP18, is a potent and selective

Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the

androgen receptor (AR). The androgen receptor is a critical driver of prostate cancer, and its

signaling pathway remains active in castration-resistant prostate cancer (CRPC), a lethal form

of the disease. PROTAC AR Degrader-8 offers a novel therapeutic strategy by not just

inhibiting the AR but by inducing its complete degradation, thereby overcoming resistance

mechanisms associated with traditional AR antagonists.[1][2] This molecule has demonstrated

significant anti-proliferative and pro-apoptotic effects in prostate cancer cell lines and has

shown anticancer efficacy in preclinical animal models.[1][2]

Mechanism of Action
PROTAC AR Degrader-8 is a heterobifunctional molecule that simultaneously binds to the

androgen receptor and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This binding facilitates

the formation of a ternary complex, bringing the AR in close proximity to the E3 ligase. This

proximity enables the transfer of ubiquitin molecules from the E3 ligase to the AR, tagging it for

degradation by the 26S proteasome. The degradation of the AR removes the entire protein

from the cell, thereby abrogating all its functions and downstream signaling.[3]
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The molecule is comprised of three key components: a ligand for the androgen receptor (AR

ligand-33), a linker, and a ligand for the E3 ligase Cereblon.[1][2]
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Mechanism of action of PROTAC AR Degrader-8.

Biological Activity
PROTAC AR Degrader-8 has demonstrated potent biological activity in preclinical studies,

effectively degrading both full-length androgen receptor (AR-FL) and the clinically relevant AR-

V7 splice variant, which is often associated with resistance to therapy.[1][2]

In Vitro Degradation and Anti-proliferative Activity
The following tables summarize the quantitative data on the degradation capacity (DC50) and

anti-proliferative activity (IC50) of PROTAC AR Degrader-8 in various prostate cancer cell

lines.
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Cell Line Target DC50 (μM)

22Rv1 AR-FL 0.018[1][2]

LNCaP AR-FL 0.14[1][2]

22Rv1 AR-V7 0.026[1][2]

Table 1: Degradation of Androgen Receptor by PROTAC AR Degrader-8.

Cell Line IC50 (μM)

22Rv1 0.038[1][2]

LNCaP 1.11[1][2]

Table 2: Anti-proliferative Activity of PROTAC AR Degrader-8.

Cell Cycle Arrest and Apoptosis
In addition to inhibiting proliferation, PROTAC AR Degrader-8 has been shown to induce cell

cycle arrest at the G2/M phase and promote apoptosis in the 22Rv1 prostate cancer cell line.[1]

[2]

Experimental Protocols
Detailed experimental protocols for PROTAC AR Degrader-8 are not yet publicly available in a

peer-reviewed format. However, based on standard methodologies for evaluating PROTAC

molecules, the following generalized protocols can be applied.

Western Blotting for AR Degradation
Cell Culture and Treatment: Plate prostate cancer cells (e.g., 22Rv1, LNCaP) and allow them

to adhere overnight. Treat the cells with varying concentrations of PROTAC AR Degrader-8
or a vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel

and transfer to a PVDF membrane.

Immunoblotting: Block the membrane and incubate with a primary antibody against the

androgen receptor. Following washes, incubate with an appropriate HRP-conjugated

secondary antibody.

Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use

a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.

Cell Viability Assay (MTS/MTT)
Cell Seeding: Seed prostate cancer cells in a 96-well plate and allow them to attach.

Compound Treatment: Treat the cells with a serial dilution of PROTAC AR Degrader-8.

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

Reagent Addition: Add MTS or MTT reagent to each well and incubate as per the

manufacturer's instructions.

Absorbance Measurement: Measure the absorbance at the appropriate wavelength to

determine cell viability.

Cell Cycle Analysis
Cell Treatment and Harvesting: Treat cells with PROTAC AR Degrader-8 for the desired

time, then harvest the cells.

Fixation: Fix the cells in ice-cold 70% ethanol.

Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of

RNase A.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine

the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Annexin V/PI Staining)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15544211?utm_src=pdf-body
https://www.benchchem.com/product/b15544211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Treatment and Collection: Treat cells with PROTAC AR Degrader-8, then collect both

adherent and floating cells.

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated

Annexin V and propidium iodide (PI).

Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable,

early apoptotic, late apoptotic, and necrotic cells.

Downstream Signaling and Cellular Effects
The degradation of the androgen receptor by PROTAC AR Degrader-8 leads to the

downregulation of AR-dependent gene transcription. This, in turn, affects multiple downstream

signaling pathways that are crucial for prostate cancer cell survival and proliferation. The key

cellular consequences include the inhibition of cell growth, cell cycle arrest, and the induction of

apoptosis.
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Downstream signaling effects of AR degradation.

In Vivo Efficacy
PROTAC AR Degrader-8 has been reported to exhibit anticancer efficacy in both mouse and

zebrafish models of prostate cancer.[1][2] However, detailed in vivo data, including specific
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tumor growth inhibition, pharmacokinetic and pharmacodynamic profiles, and tolerability data,

have not yet been made widely available in the public domain. Such studies are crucial for the

further development of this compound as a potential therapeutic agent.

Experimental Workflow
The evaluation of a novel PROTAC like AR Degrader-8 typically follows a structured workflow,

from initial in vitro characterization to in vivo efficacy studies.
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Generalized experimental workflow for PROTAC evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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